L-αアミノ酸

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

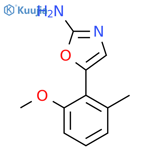

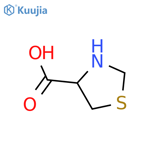

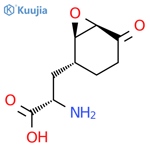

|

4,5,6,7-Tetrahydro-1H-imidazol4,5-cpyridine-6-carboxylic Acid | 59981-63-4 | C7H9N3O2 |

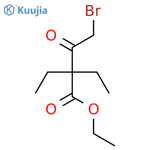

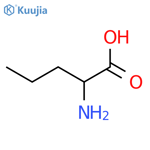

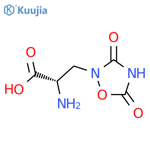

|

Nε-(1-Carboxymethyl)-L-lysine | 5746-04-3 | C8H16N2O4 |

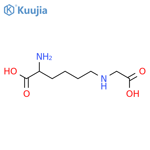

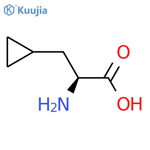

|

Mimosine | 500-44-7 | C8H10N2O4 |

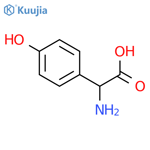

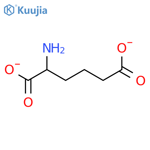

|

Oxfenicine | 32462-30-9 | C8H9NO3 |

|

L-Thioproline | 34592-47-7 | C4H7NO2S |

|

L-Norvaline | 6600-40-4 | C5H11NO2 |

|

(s)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 | C6H11NO2 |

|

(2S)-2-aminohexanedioic acid | 1118-90-7 | C6H11NO4 |

|

7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)- | 28978-07-6 | C9H13NO4 |

|

Quisqualic acid | 52809-07-1 | C5H7N3O5 |

関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

推奨される供給者

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品